2,2,2-Trifluoro-1-(5-methylcyclohexa-1,4-dien-1-yl)ethan-1-one
Description
2,2,2-Trifluoro-1-(5-methylcyclohexa-1,4-dien-1-yl)ethan-1-one is a fluorinated ketone featuring a cyclohexa-1,4-dien-1-yl backbone substituted with a methyl group at the 5-position and a trifluoroacetyl group at the 1-position. The compound’s structure combines the electron-withdrawing effects of the trifluoromethyl group with the conjugated diene system of the cyclohexadienyl ring, which may influence its reactivity and stability.
Properties
CAS No. |
329915-28-8 |
|---|---|
Molecular Formula |
C9H9F3O |
Molecular Weight |
190.16 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(5-methylcyclohexa-1,4-dien-1-yl)ethanone |
InChI |
InChI=1S/C9H9F3O/c1-6-3-2-4-7(5-6)8(13)9(10,11)12/h3-4H,2,5H2,1H3 |
InChI Key |
NIESHMALSILVJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC=C(C1)C(=O)C(F)(F)F |
Origin of Product |
United States |
Biological Activity
2,2,2-Trifluoro-1-(5-methylcyclohexa-1,4-dien-1-yl)ethan-1-one (CAS No. 329915-28-8) is a fluorinated organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its chemical structure, synthesis, and various biological evaluations.
Chemical Structure and Properties
The molecular formula of 2,2,2-Trifluoro-1-(5-methylcyclohexa-1,4-dien-1-yl)ethan-1-one is C9H9F3O, with a molecular weight of 190.16 g/mol. Its structure features a trifluoromethyl group attached to a cyclohexadiene moiety, which is known for contributing to the compound's reactivity and potential biological effects.
Insecticidal Activity
Insecticidal properties are particularly relevant given the global challenges posed by insect-borne diseases. Studies on structurally related compounds suggest that they can act as effective insecticides by disrupting physiological processes in target insects. For instance, the larvicidal activity of certain derivatives has been documented against Aedes aegypti, a vector for diseases like dengue and Zika virus . While direct data on this specific compound's insecticidal activity is sparse, its structural characteristics imply potential effectiveness in this area.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Larvicidal Activity : A study evaluating various benzodioxole derivatives found significant larvicidal activity against Aedes aegypti with LC50 values indicating effective concentrations . This suggests that similar compounds may also possess useful insecticidal properties.
- Cytotoxicity Assessments : Compounds structurally similar to 2,2,2-Trifluoro-1-(5-methylcyclohexa-1,4-dien-1-yl)ethan-1-one have been tested for cytotoxic effects on mammalian cells. For example, a related compound showed no cytotoxicity at concentrations up to 5200 μM . Such findings could imply a favorable safety profile for further development.
- Pharmacological Potential : The unique trifluoromethyl group has been associated with enhanced biological activity in various pharmacological contexts. Research into fluorinated compounds has often revealed increased potency and selectivity in biological systems.
Data Table: Biological Activity Summary
| Activity Type | Related Compounds | Findings |
|---|---|---|
| Antimicrobial | Various fluorinated compounds | Effective against multiple bacterial strains |
| Insecticidal | Benzodioxole derivatives | Significant larvicidal activity against Ae. aegypti |
| Cytotoxicity | Similar structural analogs | No cytotoxic effects at high concentrations |
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The trifluoroacetyl moiety is a common feature in several compounds, but the nature of the substituent significantly alters physicochemical properties:
| Compound Name | Molecular Formula | Substituent Group | Key Structural Features |
|---|---|---|---|
| Target Compound | C₁₀H₁₁F₃O | 5-methylcyclohexa-1,4-dien-1-yl | Conjugated diene system, electron-deficient ketone |
| 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethyl ester | C₁₀H₁₂F₃O₄P | 3-methoxyphenyl | Aromatic ring with methoxy donor group |
| 2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethan-1-one | C₆H₄F₃NO | 1H-pyrrol-2-yl | Heteroaromatic nitrogen ring |
| 2,2,2-Trifluoro-1-(spirocyclic azaspiro)ethan-1-one (2j) | C₈H₁₀F₃NO₃ | 1,4-dioxa-8-azaspiro[4.5]decan-8-yl | Rigid spirocyclic framework |
Spectroscopic Comparisons
- ¹⁹F NMR: The trifluoromethyl group in spirocyclic compound 2j exhibits two rotamers with δ = -72.54 ppm (major) and -70.59 ppm (minor), reflecting restricted rotation due to the spiro framework.
- ¹³C NMR : Spirocyclic derivatives (e.g., 2j) show distinct carbonyl signals at ~170–180 ppm, while aromatic analogues (e.g., 3-methoxyphenyl derivatives) display upfield shifts for carbons adjacent to electron-donating groups .
Reactivity and Stability
Stability of the Cyclohexadienyl Moiety
The conjugated diene system in the target compound may enhance stability compared to non-conjugated systems (e.g., spirocyclic or aliphatic derivatives). However, the electron-withdrawing trifluoroacetyl group could increase susceptibility to nucleophilic attack at the carbonyl carbon, similar to other trifluoroacetylated compounds .
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